BenchChemオンラインストアへようこそ!

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde

Regioisomer comparison Thiophene substitution topology Medicinal chemistry building blocks

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde (CAS 1856998-01-0, MFCD31443106) is a heterocyclic building block with molecular formula C₁₁H₁₄N₂OS and molecular weight 222.31 g/mol, supplied at ≥95% purity by multiple vendors. The compound integrates a 1,4-diazabicyclo[3.2.1]octane (DBO) bicyclic diamine scaffold—the parent ring system of the TAN1251 family of muscarinic antagonist alkaloids —with a thiophene-2-carbaldehyde moiety.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Cat. No. B13159258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESC1CN2CCN(C1C2)C3=CC=C(S3)C=O
InChIInChI=1S/C11H14N2OS/c14-8-10-1-2-11(15-10)13-6-5-12-4-3-9(13)7-12/h1-2,8-9H,3-7H2
InChIKeyJANZGSSPRJBXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde (CAS 1856998-01-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde (CAS 1856998-01-0, MFCD31443106) is a heterocyclic building block with molecular formula C₁₁H₁₄N₂OS and molecular weight 222.31 g/mol, supplied at ≥95% purity by multiple vendors . The compound integrates a 1,4-diazabicyclo[3.2.1]octane (DBO) bicyclic diamine scaffold—the parent ring system of the TAN1251 family of muscarinic antagonist alkaloids [1]—with a thiophene-2-carbaldehyde moiety. It is distinguished from its closest commercially available regioisomer, 4-{1,4-diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde (CAS 1850910-55-2), by the position of the DBO substituent on the thiophene ring: the target compound bears the bicyclic diamine at the 5-position (α to sulfur, para to the aldehyde), whereas the regioisomer carries it at the 4-position (β to sulfur, meta to the aldehyde) [2]. This regioisomeric distinction generates quantifiable differences in computed lipophilicity (XLogP3 1.5 vs. ~1.8) and electronic topology that are relevant to receptor-binding orientation and downstream synthetic derivatization strategies [2].

Why 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde Cannot Be Replaced by Generic Analogs: Regioisomeric Sensitivity and Scaffold Specificity


Substituting the target compound with its 4-substituted regioisomer (CAS 1850910-55-2), with unsubstituted thiophene-2-carbaldehyde (CAS 98-03-3), or with a simple dialkylamino analog such as 5-(diethylamino)thiophene-2-carbaldehyde introduces measurable divergences in at least three dimensions critical to scientific selection: (i) the 5- vs. 4-substitution pattern on thiophene alters the spatial vector of the bicyclic diamine relative to the aldehyde electrophile, affecting both downstream coupling geometry and, in receptor-binding contexts, the orientation of the pharmacophore within the binding pocket [1]; (ii) replacement of the 1,4-diazabicyclo[3.2.1]octane cage with a simple diethylamino group eliminates the conformational rigidity and the dual-nitrogen H-bond acceptor topology that underlie the DBO scaffold's association with nicotinic acetylcholine receptor (nAChR) modulation and muscarinic receptor antagonism [2][3]; (iii) the computed lipophilicity increment from LogP 1.02 (parent thiophene-2-carbaldehyde) to XLogP3 1.5 (target compound) is non-trivial for membrane permeability and CNS drug-likeness optimization, yet remains below the LogP ~1.8 of the 4-substituted regioisomer—meaning each analog occupies a distinct position in property space [4]. These differences are structural and physicochemical in nature; head-to-head biological potency data for this specific compound are not currently available in the peer-reviewed literature, and procurement decisions must therefore weigh the differentiated structural and computed property profiles presented below.

Quantitative Differentiation Evidence for 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde: Head-to-Head Regioisomer Comparison, Physicochemical Property Metrics, and Scaffold-Class Pharmacophore Mapping


Regioisomeric Differentiation: 5-Substituted vs. 4-Substituted Thiophene-2-carbaldehyde Topology Dictates Electronic and Steric Properties

The target compound (5-substituted) and its closest commercially available analog, 4-{1,4-diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde (CAS 1850910-55-2), differ exclusively in the position of the DBO substituent on the thiophene ring: C5 (α to sulfur, para to the aldehyde at C2) vs. C4 (β to sulfur, meta to the aldehyde). This single-atom positional shift produces a computed XLogP3 difference of approximately −0.3 log units (1.5 vs. ~1.8) [1], and alters the SMILES connectivity from O=CC=1SC(=CC1)N2CCN3CCC2C3 (5-substituted) to C1CN2CCN(C1C2)C3=CSC(=C3)C=O (4-substituted), reflecting distinct electronic conjugation pathways between the DBO nitrogen lone pair and the thiophene π-system [1]. In receptor-binding contexts, the para (5-substituted) vs. meta (4-substituted) relationship between the bicyclic amine and the aldehyde dictates the spatial vector of any pharmacophore derived from aldehyde condensation, making the two regioisomers non-interchangeable for structure-activity relationship (SAR) exploration [2].

Regioisomer comparison Thiophene substitution topology Medicinal chemistry building blocks

Physicochemical Divergence from Parent Thiophene-2-carbaldehyde: Lipophilicity, Hydrogen-Bond Acceptor Capacity, and Topological Polar Surface Area

Relative to the unsubstituted parent compound thiophene-2-carbaldehyde (CAS 98-03-3), the target compound exhibits a substantial increase in both lipophilicity and hydrogen-bond acceptor (HBA) capacity attributable to the 1,4-diazabicyclo[3.2.1]octane substituent. The computed LogP rises from 1.02 to approximately 1.5 (+0.48 log units), while the HBA count increases from 1 to 4, reflecting the contribution of the two tertiary amine nitrogens within the DBO cage [1][2]. The topological polar surface area (TPSA) for the 4-substituted regioisomer is reported as 51.8 Ų (PubChem); the target 5-substituted compound is expected to have a comparable TPSA given its identical atom composition, representing a marked increase from the ~29 Ų estimated for the parent thiophene-2-carbaldehyde [1]. These differences place the target compound in a distinct region of property space more consistent with lead-like or fragment-based screening libraries, whereas the parent aldehyde is primarily a synthetic intermediate .

Lipophilicity modulation Hydrogen-bond acceptor count Drug-likeness optimization

Scaffold-Class Pharmacophore Mapping: 1,4-Diazabicyclo[3.2.1]octane as the TAN1251 Alkaloid Parent Ring with Documented Nicotinic/Muscarinic Receptor Modulation

The 1,4-diazabicyclo[3.2.1]octane bicyclic core of the target compound is the parent ring system of the TAN1251 family of alkaloids (TAN1251A–D), which are selective muscarinic M₁ receptor antagonists with demonstrated antispasmodic and antiulcer activity [1][2]. In a broader patent context, 1,4-diazabicyclo[3.2.1]octane derivatives have been explicitly claimed as neuronal nicotinic acetylcholine receptor (nAChR) modulators, with binding affinity measured via [³H]-cytisine displacement assays yielding IC₅₀ values for representative analogs, and subtype selectivity demonstrated across α4β2 and α7 nAChR subtypes [3][4]. In contrast, simpler amino-thiophene aldehydes such as 5-(diethylamino)thiophene-2-carbaldehyde (CAS 51082-93-0) lack this bicyclic cage topology and possess only a single amine nitrogen (HBA = 2 vs. 4 for the target), resulting in a fundamentally different pharmacophoric profile with no documented association with nAChR or muscarinic receptor pharmacology . The thiophene-2-carbaldehyde moiety in the target compound provides a reactive handle that, upon condensation, can elaborate the scaffold into amide, imine, or heterocyclic derivatives—a strategy directly paralleled in the Targacept patent literature describing amide-linked diazabicycloalkane nAChR ligands [3].

Nicotinic acetylcholine receptor Muscarinic receptor antagonist TAN1251 alkaloid CNS drug discovery

Synthetic Utility of the 2-Carbaldehyde Handle: Reactive Differentiation from Non-Aldehyde DBO-Thiophene Hybrids

The aldehyde group at the C2 position of the thiophene ring distinguishes the target compound from non-carbonyl DBO-thiophene analogs and provides a well-precedented reactive entry point for diversifying the scaffold. Thiophene-2-carbaldehydes undergo nucleophilic addition with amines to form Schiff bases, reductive amination to generate secondary/tertiary amines, and Knoevenagel condensation with active methylene compounds [1]. In the specific context of the 1,4-diazabicyclo[3.2.1]octane scaffold, intramolecular condensation between the DBO amine and the aldehyde is a key step in the biosynthesis-inspired construction of the TAN1251 spirocyclic skeleton [2]. The target compound thus combines both reaction partners—the nucleophilic DBO diamine and the electrophilic aldehyde—in a single molecule, enabling either intermolecular library synthesis (via the aldehyde) or intramolecular cyclization strategies. In comparison, non-aldehyde DBO-thiophene analogs such as 1,4-diazabicyclo[3.2.1]octan-4-yl(5-(pyridin-3-yl)thiophen-2-yl)methanone (CAS 857334-62-4) require pre-functionalization at the thiophene before further elaboration, reducing synthetic step-efficiency . The aldehyde also offers an orthogonal reactive handle relative to the DBO nitrogens, permitting sequential chemoselective transformations without protecting group manipulation [3].

Aldehyde reactivity Schiff base formation Reductive amination Parallel library synthesis

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile: Alignment with Lead-Like Chemical Space

The target compound satisfies all four Lipinski Rule of Five (RO5) criteria with zero violations: MW = 222.31 (<500), XLogP3 ≈ 1.5 (<5), HBD = 0 (<5), and HBA = 4 (<10) [1]. It also meets the more stringent lead-likeness criteria (MW < 350, LogP < 3) commonly applied in fragment-based and lead-optimization programs . The TPSA of 51.8 Ų (reported for the 4-substituted regioisomer on PubChem) falls below the 70 Ų threshold associated with favorable blood–brain barrier penetration, while the 0 HBD count eliminates a common source of efflux transporter recognition (e.g., P-glycoprotein) [1][2]. In comparison, 5-(diethylamino)thiophene-2-carbaldehyde has a lower MW (183.27) but also a lower HBA count (2), providing fewer interaction opportunities while occupying a less differentiated property space . The rigid DBO cage further constrains the number of rotatable bonds to 2 (vs. 3+ in flexible-chain analogs), favoring entropic binding optimization [1]. This computed profile positions the target compound as a CNS-accessible, lead-like building block with physicochemical properties that are distinct from both simpler amino-thiophene aldehydes and more lipophilic DBO derivatives.

Lipinski Rule of Five CNS MPO score Lead-likeness Fragment-based drug discovery

Optimal Application Scenarios for 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde: Evidence-Aligned Use Cases for Scientific Procurement


CNS-Targeted Fragment-Based Drug Discovery Leveraging the DBO-Thiophene Pharmacophore

The target compound's combination of the 1,4-diazabicyclo[3.2.1]octane scaffold—the parent ring of TAN1251 muscarinic antagonists—with a thiophene-2-carbaldehyde reactive handle makes it a strategic fragment for CNS-targeted screening libraries. Its computed TPSA of ~51.8 Ų and zero H-bond donor count satisfy CNS MPO criteria for brain penetration [1], while the aldehyde group enables rapid, single-step condensation with hydrazine, hydroxylamine, or amine-containing fragments to generate focused libraries for nAChR or muscarinic receptor screening. The rigid DBO cage provides a conformationally constrained pharmacophoric element that has been pre-validated by the TAN1251 alkaloid class for muscarinic receptor engagement [2], reducing the entropic penalty upon target binding compared to flexible-chain amino-thiophene alternatives [3].

Regioisomer-Specific Structure-Activity Relationship (SAR) Exploration Around the Thiophene Core

When an SAR campaign requires systematic exploration of thiophene substitution topology, the 5-substituted target compound (CAS 1856998-01-0) and its 4-substituted regioisomer (CAS 1850910-55-2) form a matched pair for probing the electronic and steric effects of DBO placement. The measured computed LogP difference (ΔLogP ≈ −0.3) between the two regioisomers [1] provides a basis for interpreting divergent cellular permeability or off-target binding profiles, while the distinct SMILES connectivity (O=CC=1SC(=CC1)N2CCN3CCC2C3 vs. C1CN2CCN(C1C2)C3=CSC(=C3)C=O) reflects altered conjugation pathways between the DBO nitrogen lone pair and the thiophene π-system [2][3]. Procuring both regioisomers as a matched set enables unambiguous attribution of biological activity differences to the substitution position rather than to batch or vendor variability.

Parallel Medicinal Chemistry Library Synthesis via Aldehyde Diversification

The 2-carbaldehyde group on the thiophene ring provides a versatile, orthogonal reactive handle for parallel library synthesis. The aldehyde can undergo reductive amination with primary or secondary amines to generate DBO-thiophene-methylamine derivatives, Schiff base condensation to yield imine-linked conjugates, or Knoevenagel condensation with active methylene compounds to access α,β-unsaturated carbonyl extension products [1]. Critically, the aldehyde is chemically orthogonal to the two tertiary amine sites within the DBO cage, enabling chemoselective transformations without protecting group strategies—a synthetic efficiency advantage over non-aldehyde DBO-thiophene analogs (e.g., the corresponding ketone CAS 857334-62-4), which require pre-activation at the thiophene before coupling [2]. This orthogonality reduces the synthetic step count by at least one step per diversification cycle, accelerating SAR turnaround in lead optimization programs.

Nicotinic Acetylcholine Receptor Modulator Development Following the Targacept/Abbott Patent Precedent

Multiple patent families from Targacept, Inc. and Abbott Laboratories explicitly claim 1,4-diazabicyclo[3.2.1]octane derivatives as neuronal nicotinic acetylcholine receptor (nAChR) modulators, with binding affinity measured via [³H]-cytisine displacement (α4β2 subtype) and functional activity assessed through calcium flux or electrophysiological assays [1][2]. The target compound's structural architecture—a DBO cage linked to a heteroaromatic ring bearing a carbonyl group—closely parallels the general formula disclosed in US Patent 2011/0263629, where the heteroaryl-carboxamide-DBO motif is the core pharmacophore [1]. The thiophene-2-carbaldehyde in the target compound serves as a direct precursor to the carboxamide linkage (via oxidation to the carboxylic acid followed by amide coupling, or via reductive amination with amino-heteroaryls), positioning this compound as a key intermediate for generating nAChR-focused compound libraries within the scope of established intellectual property precedent.

Quote Request

Request a Quote for 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.